molecular formula C20H14Cl3N3O3 B12625088 C20H14Cl3N3O3

C20H14Cl3N3O3

Cat. No.: B12625088
M. Wt: 450.7 g/mol
InChI Key: SUIUJKYJRQBLAQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that features multiple functional groups, including chlorinated aromatic rings and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester involves several steps, typically starting with the preparation of the core pyridazine structure. The process includes:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The ester linkage is formed by reacting the chlorinated pyridazine with the appropriate phenol derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester: can be compared with other similar compounds such as:

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.

    Chlorinated Aromatics: Molecules with chlorinated aromatic rings but different functional groups.

    Ester Derivatives: Compounds with ester linkages but different aromatic or heterocyclic cores.

The uniqueness of 3-Pyridinecarboxylic acid, 5,6-dichloro-, 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H14Cl3N3O3

Molecular Weight

450.7 g/mol

IUPAC Name

3-acetyl-5-(3-chloro-2-methylphenyl)-1-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C20H14Cl3N3O3/c1-9-11(21)5-4-8-14(9)25-19(28)15-16(10(2)27)24-26(18(15)20(25)29)17-12(22)6-3-7-13(17)23/h3-8,15,18H,1-2H3

InChI Key

SUIUJKYJRQBLAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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